

Application Notes and Protocols for Cell Culture Assays with Evodia Extract

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Compound of Interest

Compound Name: *Evodia fruit*

Cat. No.: *B1675406*

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These application notes provide detailed protocols for conducting cell culture assays to evaluate the anti-cancer effects of *Evodia rutaecarpa* extract and its active components, such as evodiamine. The described methodologies are essential for investigating the extract's impact on cell viability, apoptosis, and key signaling pathways.

Introduction

Evodia rutaecarpa, a traditional Chinese herb, has garnered significant interest in cancer research due to the potent anti-tumor properties of its extracts and constituent alkaloids, notably evodiamine.[1] These compounds have been shown to inhibit proliferation, induce apoptosis, and suppress invasion and metastasis in a variety of cancer cell lines.[1] The protocols outlined below provide a framework for researchers to systematically investigate the cellular and molecular mechanisms underlying the anti-cancer activity of *Evodia* extract.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of *Evodia* extract and its components on different cancer cell lines.

Table 1: Cytotoxicity of *Evodia* Extract and Evodiamine in Cancer Cell Lines

Cell Line	Compound	Assay	Incubation Time (h)	IC50 Value
U87 (Glioblastoma)	Evodiamine	MTT	24	12 μ M[2]
A549 (Lung Cancer)	Evodiamine	MTT	24, 48	Dose-dependent decrease in viability[3]
LLC (Lewis Lung Carcinoma)	Evodiamine	MTT	24, 48	Dose-dependent decrease in viability[3]
AGS (Gastric Cancer)	Evodiamine	WST	24	~2.5 μ M resulted in ~16.7% viability reduction[4]
MKN45 (Gastric Cancer)	Evodiamine	WST	24	~2.5 μ M resulted in ~16.3% viability reduction[4]
BPH-1 (Benign Prostatic Hyperplasia)	Ethanol Extract	CCK-8	24, 48	Dose-dependent decrease in viability[5][6]
HeLa (Cervical Cancer)	Ethanol Extract	Not specified	Not specified	Concentration-dependent decrease in viability[7]

Table 2: Apoptosis Induction by Evodia Extract and Evodiamine

Cell Line	Compound	Assay	Observation
A549 and LLC	Evodiamine	Flow Cytometry (Annexin V/PI)	Increased apoptosis rate in a dose-dependent manner[3]
AGS and MKN45	Evodiamine	Flow Cytometry (Annexin V/PI)	Increased apoptotic cells in a dose- and time-dependent manner[4]
BPH-1	Ethanol Extract	DNA Fragmentation, Chromatin Condensation	Induction of apoptotic bodies and DNA fragmentation[6]
HeLa	Ethanol Extract	Annexin V staining	Increased population of Annexin V positive cells[7]
Ovarian Cancer Cells	Limonin (from Evodia)	Not specified	Induces apoptosis by activating the p53 signaling pathway[8] [9]

Experimental Protocols

Preparation of Evodia Extract

A common method for preparing an ethanolic extract of *Evodia rutaecarpa* is as follows:

- The dried fruits of *Evodia rutaecarpa* are extracted with 70% ethanol at 80°C for 3 hours.[5]
- The resulting solution is concentrated under vacuum using a rotary evaporator to remove the organic solvent.[5]
- The concentrated extract is then freeze-dried to obtain a powdered sample.[5]
- For in vitro assays, the lyophilized powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][10]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Evodia extract on cancer cells.[3][11][12]

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete culture medium
- Evodia extract stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][11]
- DMSO[3]

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]
- Treat the cells with various concentrations of Evodia extract (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 μ M) and incubate for 24 or 48 hours.[3]
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
- Carefully remove the medium and add 200 μ L of DMSO to each well to dissolve the formazan crystals.[3]
- Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Evodia extract.[3][4]

Materials:

- 6-well plates
- Cancer cell line of interest
- Evodia extract stock solution
- Annexin V-FITC/PI detection kit[3]
- Binding buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere for 24 hours.[3]
- Treat the cells with the desired concentrations of Evodia extract for the specified time.
- Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 2000 rpm for 5 minutes.[3]
- Resuspend the cell pellet in 500 μ L of binding buffer.[3]
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.[3]
- Incubate the cells at room temperature in the dark for 15 minutes.[3]
- Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Evodia extract.[3][13]

Materials:

- Cell lysates from treated and untreated cells

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, AKT, p-AKT)[3][13]
- HRP-conjugated secondary antibody[3]
- Chemiluminescence detection reagent[3]

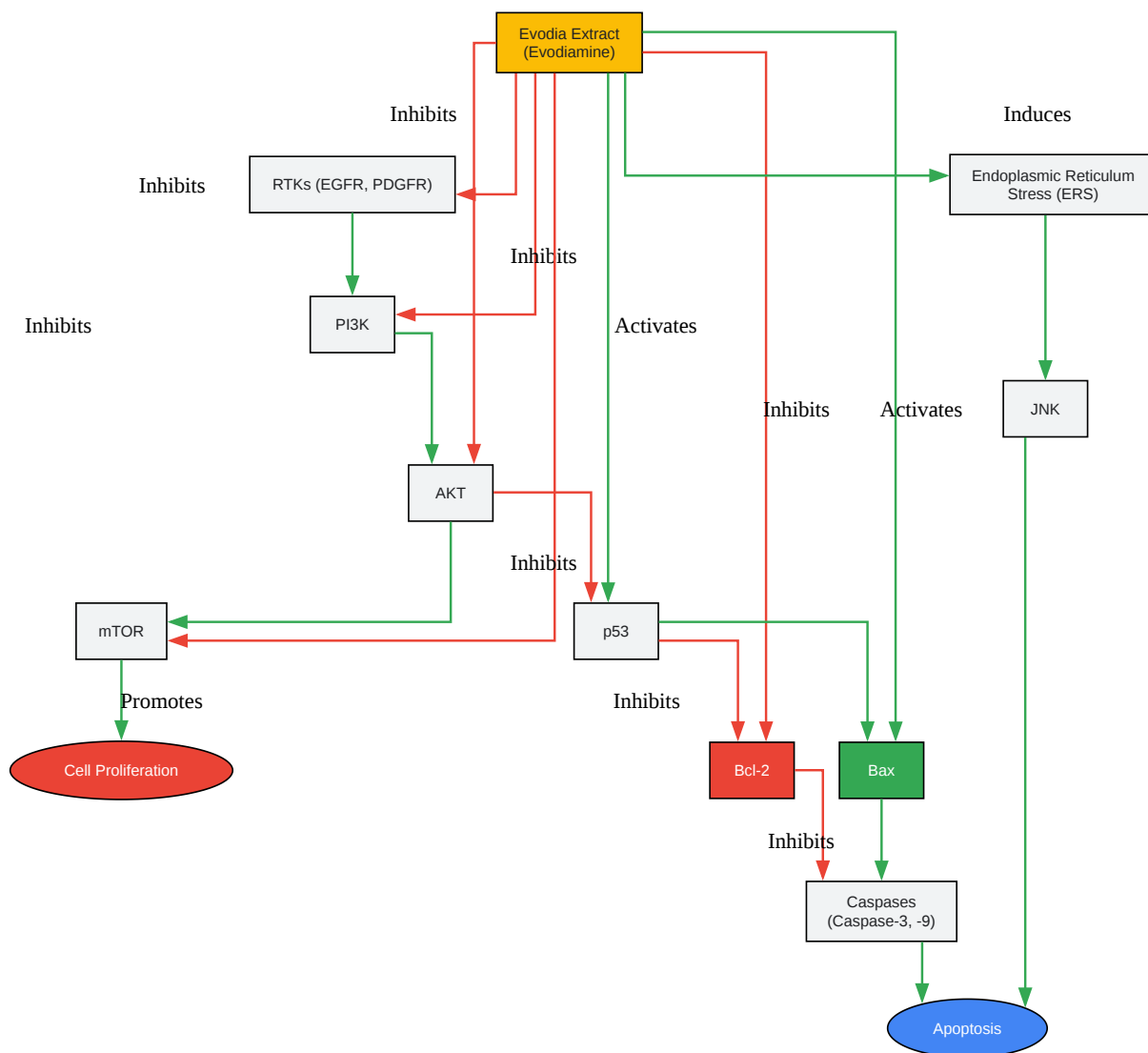
Procedure:

- Extract total protein from cells and determine the concentration using a BCA protein assay.[3]
- Separate equal amounts of protein on an 8–12% SDS-PAGE gel and transfer them to a PVDF membrane.[3]
- Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.[3]
- Incubate the membrane with the primary antibody overnight at 4°C.[3]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 2 hours at room temperature.[3]
- Visualize the protein bands using a chemiluminescence detection system.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Evodia Extract

Evodia extract and its components, particularly evodiamine, have been shown to modulate several key signaling pathways involved in cancer cell proliferation and apoptosis.[8][13][14]

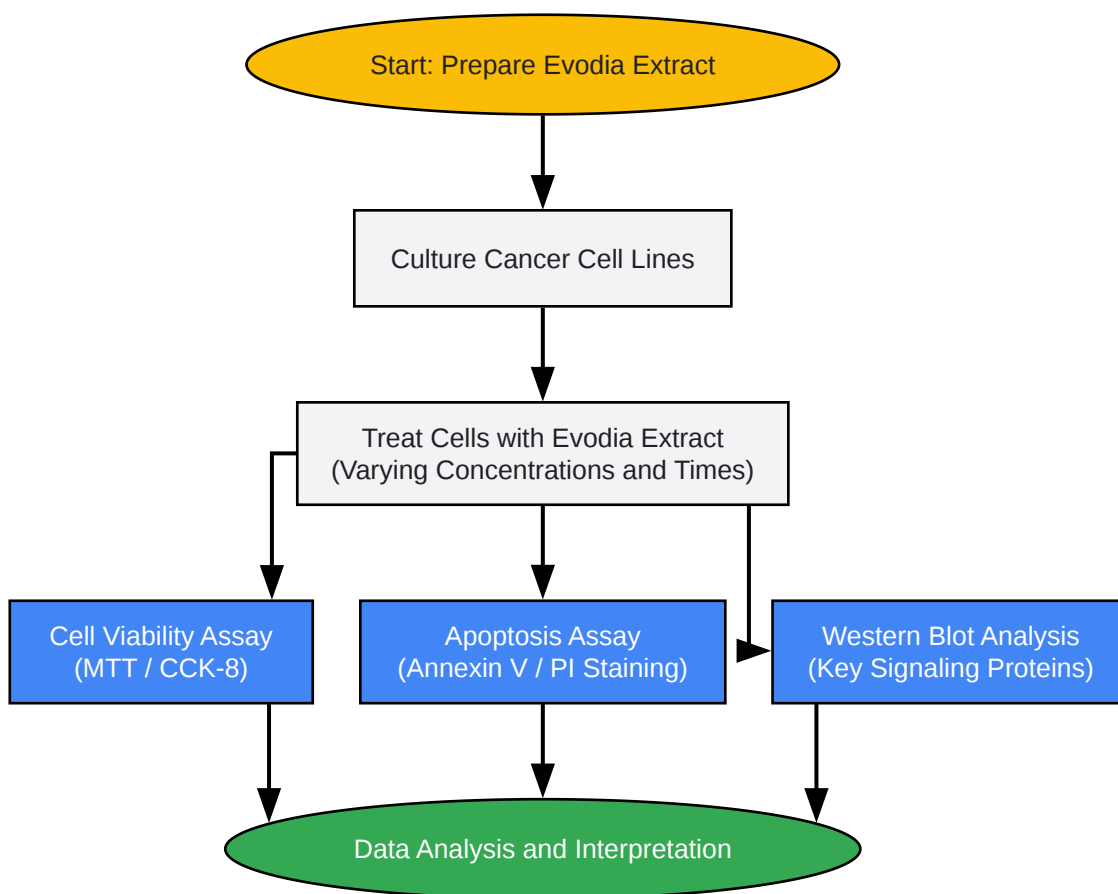


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Caption: Signaling pathways affected by Evodia extract.

Experimental Workflow for Assessing Anti-Cancer Effects

The following diagram illustrates a typical workflow for investigating the anti-cancer properties of Evodia extract in cell culture.

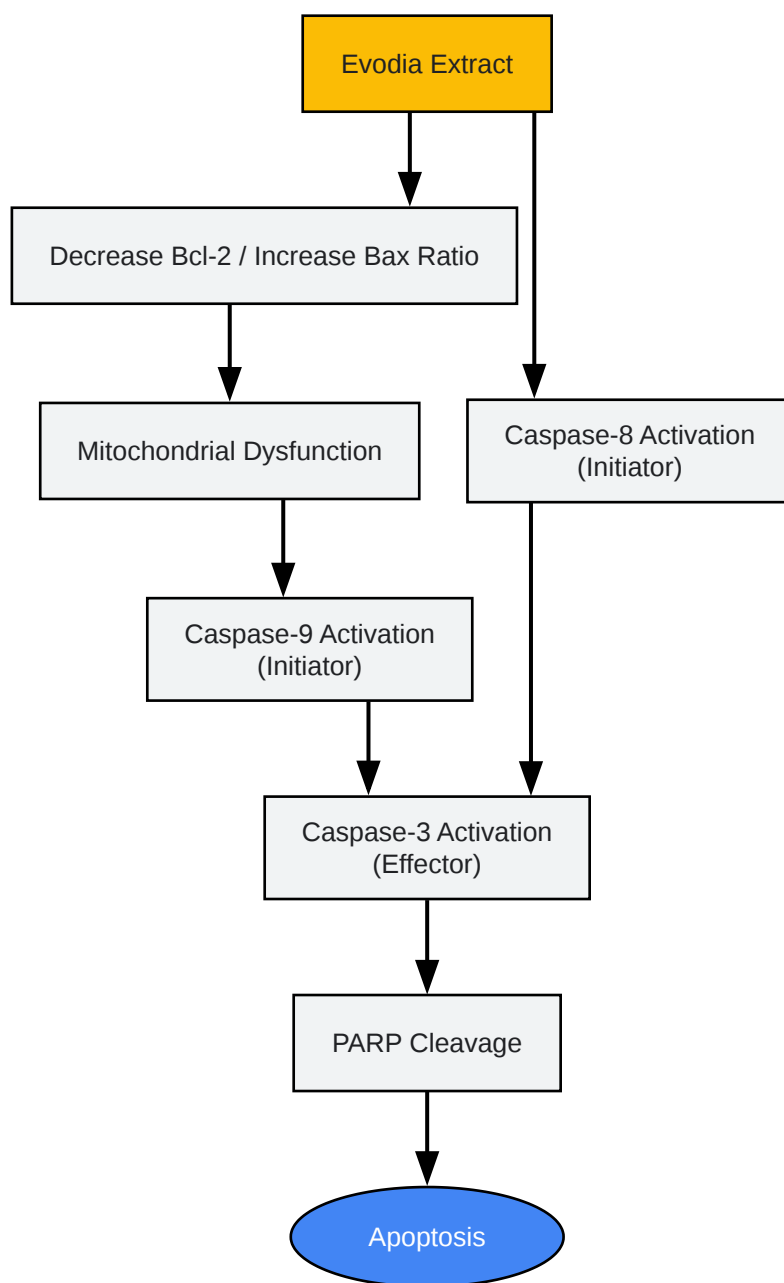


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Caption: Experimental workflow for Evodia extract assays.

Logical Relationship of Apoptosis Induction

The diagram below outlines the key molecular events leading to apoptosis induced by Evodia extract.



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